molecular formula C6H11N3S2 B1634054 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine CAS No. 33313-07-4

5-(Isobutylthio)-1,3,4-thiadiazol-2-amine

Cat. No.: B1634054
CAS No.: 33313-07-4
M. Wt: 189.3 g/mol
InChI Key: QDVBEQIVGZKDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isobutylthio)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the cyclization of thiosemicarbazides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require refluxing the reactants in an appropriate solvent like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Chemistry: 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new therapeutic agents targeting various pathogens.

Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry: The compound finds applications in the agricultural industry as a pesticide and herbicide. Its effectiveness in controlling pests and weeds contributes to improved crop yields and agricultural productivity.

Mechanism of Action

The mechanism of action of 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Comparison: 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine stands out due to its unique substituent at the 5-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity and selectivity towards specific targets. The presence of the 2-methylpropylthio group can influence the compound’s solubility, stability, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-4(2)3-10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBEQIVGZKDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231435
Record name 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33313-07-4
Record name 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33313-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-mercapto-1,3,4-thiadiazole (2.0 g), isobutyl bromide (2.1 g), and potassium hydroxide (0.8 g) were stirred in methanol (50 ml) overnight at room temperature. The reaction mixture was concentrated under a vacuum. The residue, with water added thereto, was extracted with ethyl acetate. The extract was dried over sodium sulfate anhydride, and then concentrated under a vacuum. The resulting solid was recrystallized from n-hexane/ethanol, thereby yielding 1.1 g of the aimed compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Isobutylthio)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Isobutylthio)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(Isobutylthio)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(Isobutylthio)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.